![molecular formula C13H10F7N3O2 B274051 N'-(4,4,5,5,6,6,6-heptafluoro-1-methyl-3-oxohexylidene)nicotinohydrazide](/img/structure/B274051.png)
N'-(4,4,5,5,6,6,6-heptafluoro-1-methyl-3-oxohexylidene)nicotinohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4,4,5,5,6,6,6-heptafluoro-1-methyl-3-oxohexylidene)nicotinohydrazide, also known as HFNH, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of N'-(4,4,5,5,6,6,6-heptafluoro-1-methyl-3-oxohexylidene)nicotinohydrazide is not fully understood, but it is believed to act by inhibiting the activity of specific enzymes or proteins. In cancer cells, N'-(4,4,5,5,6,6,6-heptafluoro-1-methyl-3-oxohexylidene)nicotinohydrazide has been shown to inhibit the activity of histone deacetylases, which are enzymes involved in the regulation of gene expression. By inhibiting histone deacetylases, N'-(4,4,5,5,6,6,6-heptafluoro-1-methyl-3-oxohexylidene)nicotinohydrazide can prevent the growth and division of cancer cells.
Biochemical and Physiological Effects
N'-(4,4,5,5,6,6,6-heptafluoro-1-methyl-3-oxohexylidene)nicotinohydrazide has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, the regulation of gene expression, and the modulation of enzyme activity. In addition, N'-(4,4,5,5,6,6,6-heptafluoro-1-methyl-3-oxohexylidene)nicotinohydrazide has been shown to have low toxicity, making it a promising candidate for further research.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N'-(4,4,5,5,6,6,6-heptafluoro-1-methyl-3-oxohexylidene)nicotinohydrazide in lab experiments is its high purity and stability, which allows for accurate and reproducible results. However, one limitation is that N'-(4,4,5,5,6,6,6-heptafluoro-1-methyl-3-oxohexylidene)nicotinohydrazide is a relatively new compound, and its properties and applications are still being studied. Further research is needed to fully understand the advantages and limitations of using N'-(4,4,5,5,6,6,6-heptafluoro-1-methyl-3-oxohexylidene)nicotinohydrazide in lab experiments.
Zukünftige Richtungen
There are many potential future directions for research on N'-(4,4,5,5,6,6,6-heptafluoro-1-methyl-3-oxohexylidene)nicotinohydrazide. One direction is to further study its anti-cancer properties and develop it as a potential cancer treatment. Another direction is to explore its use as a building block for the synthesis of novel materials with unique properties. Additionally, further research is needed to fully understand the mechanism of action of N'-(4,4,5,5,6,6,6-heptafluoro-1-methyl-3-oxohexylidene)nicotinohydrazide and its potential applications in various scientific fields.
Synthesemethoden
N'-(4,4,5,5,6,6,6-heptafluoro-1-methyl-3-oxohexylidene)nicotinohydrazide can be synthesized through a multi-step process that involves the reaction of nicotinic acid with 1,1,1,3,3,3-hexafluoro-2-propanol to form the corresponding ester. This ester is then reacted with hydrazine hydrate to yield N'-(4,4,5,5,6,6,6-heptafluoro-1-methyl-3-oxohexylidene)nicotinohydrazide. The synthesis of N'-(4,4,5,5,6,6,6-heptafluoro-1-methyl-3-oxohexylidene)nicotinohydrazide has been optimized to increase yield and purity, making it a viable option for scientific research.
Wissenschaftliche Forschungsanwendungen
N'-(4,4,5,5,6,6,6-heptafluoro-1-methyl-3-oxohexylidene)nicotinohydrazide has shown potential in various scientific research fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, N'-(4,4,5,5,6,6,6-heptafluoro-1-methyl-3-oxohexylidene)nicotinohydrazide has been studied as a potential anti-cancer agent due to its ability to inhibit the growth of cancer cells. In biochemistry, N'-(4,4,5,5,6,6,6-heptafluoro-1-methyl-3-oxohexylidene)nicotinohydrazide has been used to study the mechanism of action of enzymes and proteins. In materials science, N'-(4,4,5,5,6,6,6-heptafluoro-1-methyl-3-oxohexylidene)nicotinohydrazide has been used as a building block for the synthesis of novel materials with unique properties.
Eigenschaften
Produktname |
N'-(4,4,5,5,6,6,6-heptafluoro-1-methyl-3-oxohexylidene)nicotinohydrazide |
---|---|
Molekularformel |
C13H10F7N3O2 |
Molekulargewicht |
373.23 g/mol |
IUPAC-Name |
N-[(Z)-(5,5,6,6,7,7,7-heptafluoro-4-oxoheptan-2-ylidene)amino]pyridine-3-carboxamide |
InChI |
InChI=1S/C13H10F7N3O2/c1-7(22-23-10(25)8-3-2-4-21-6-8)5-9(24)11(14,15)12(16,17)13(18,19)20/h2-4,6H,5H2,1H3,(H,23,25)/b22-7- |
InChI-Schlüssel |
YIVSRKLQAYETKV-HOEBFWFUSA-N |
Isomerische SMILES |
C/C(=N/NC(=O)C1=CN=CC=C1)/CC(=O)C(C(C(F)(F)F)(F)F)(F)F |
SMILES |
CC(=NNC(=O)C1=CN=CC=C1)CC(=O)C(C(C(F)(F)F)(F)F)(F)F |
Kanonische SMILES |
CC(=NNC(=O)C1=CN=CC=C1)CC(=O)C(C(C(F)(F)F)(F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.